molecular formula Er2H16O20S3 B159947 Erbium sulfate octahydrate CAS No. 10031-52-4

Erbium sulfate octahydrate

Cat. No. B159947
CAS RN: 10031-52-4
M. Wt: 766.8 g/mol
InChI Key: SMNPRCXUVYGCAE-UHFFFAOYSA-H
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Description

Erbium (III) sulfate octahydrate is used as a colorant in glass manufacturing and porcelain enamel glazes . It is also applied as a dopant in making optical fiber . The compound is generally available in most volumes and is moderately water and acid soluble .


Molecular Structure Analysis

The molecular formula of Erbium (III) sulfate octahydrate is Er2H16O20S3 . The InChI Key is SMNPRCXUVYGCAE-UHFFFAOYSA-H .

Scientific Research Applications

Kinetics of Decomposition

  • Study of Hydride Decomposition : Erbium was utilized to study the kinetics of hydride decomposition using thermal desorption spectroscopy, providing insights into the decomposition, desorption, and migration of hydrogen (Gabis et al., 2003).

Catalytic Performance Enhancement

  • Erbium in FeMn/TiO2 Catalysts : Erbium modified FeMn/TiO2 catalysts showed excellent catalytic performance at low temperatures for the selective catalytic reduction of NO with NH3 (Du et al., 2021).

Crystal Structure and Optical Spectroscopy

  • Erbium Tetracyanoplatinates : Research on erbium tetracyanoplatinates revealed significant differences in crystal structure and color due to sulfate ion incorporation, influencing Pt-Pt distances and optical properties (Loosli et al., 2000).

Magnetic Properties

  • Erbium-Chromium Sulfides : The study of erbium-chromium sulfides provided insights into their structural relationships and magnetic properties (Vaqueiro et al., 2009).

Cathodoluminescence in Films

  • Trivalent Erbium Doped Zirconium Oxide Films : Research on trivalent erbium-doped zirconium oxide films explored their deposition and cathodoluminescence emission spectra (Martínez-Hernández et al., 2014).

Medical Applications

  • Erbium 3 µm Fiber Lasers : Erbium 3 µm fiber lasers have seen breakthroughs in output power, making them increasingly relevant in scientific research and medical applications (Pollnan & Jackson, 2001).

Probing Material Properties

  • Erbium as a Material Probe : Erbium's unique electronic and optical properties make it an effective probe for studying various material characteristics (Polman, 2001).

Biochemical Analysis

Biochemical Properties

Erbium sulfate octahydrate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, erbium ions can bind to proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, erbium ions can modulate the activity of signaling molecules, leading to changes in cell function and behavior . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Erbium ions can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and levels of specific metabolites . For example, erbium ions can affect the activity of sulfate-reducing enzymes, thereby modulating the production and utilization of sulfur-containing compounds within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular molecules and structures.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, erbium ions may localize to the nucleus, where they can interact with DNA and regulatory proteins, influencing gene expression and other nuclear processes.

properties

IUPAC Name

erbium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNPRCXUVYGCAE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Er2H16O20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648465
Record name Erbium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10031-52-4
Record name Erbium sulfate octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erbium sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERBIUM SULFATE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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